molecular formula C6H5Cl3FN B15329852 3-Chloro-2-(chloromethyl)-5-fluoropyridine hydrochloride

3-Chloro-2-(chloromethyl)-5-fluoropyridine hydrochloride

Cat. No.: B15329852
M. Wt: 216.5 g/mol
InChI Key: BWPUVDPKVWCMKD-UHFFFAOYSA-N
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Description

3-Chloro-2-(chloromethyl)-5-fluoropyridine hydrochloride is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, along with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(chloromethyl)-5-fluoropyridine hydrochloride typically involves the chlorination of 2-(chloromethyl)-5-fluoropyridine. One common method includes the use of elemental chlorine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination of the desired position on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further ensures the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(chloromethyl)-5-fluoropyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

3-Chloro-2-(chloromethyl)-5-fluoropyridine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(chloromethyl)-5-fluoropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
  • 3-Chloro-2-(chloromethyl)-1-propene
  • 2-Chloromethyl-3-chloropropene

Uniqueness

Compared to similar compounds, 3-Chloro-2-(chloromethyl)-5-fluoropyridine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This combination of halogens imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H5Cl3FN

Molecular Weight

216.5 g/mol

IUPAC Name

3-chloro-2-(chloromethyl)-5-fluoropyridine;hydrochloride

InChI

InChI=1S/C6H4Cl2FN.ClH/c7-2-6-5(8)1-4(9)3-10-6;/h1,3H,2H2;1H

InChI Key

BWPUVDPKVWCMKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)CCl)F.Cl

Origin of Product

United States

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